N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c19-18(20,21)16-6-2-1-5-15(16)17(24)22-13-7-9-14(10-8-13)23-11-3-4-12-27(23,25)26/h1-2,5-10H,3-4,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFZWBIJMKLVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(trifluoromethyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the thiazinane ring, which is then coupled with a benzamide derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the thiazinane ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Research indicates that compounds similar to N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(trifluoromethyl)benzamide exhibit various biological activities, including:
- Enzyme Inhibition : Related compounds have shown potential in inhibiting specific enzymes that play crucial roles in disease mechanisms.
- Receptor Interaction : Some derivatives are being studied for their ability to interact with cellular receptors, potentially leading to therapeutic effects.
Therapeutic Potential
Given its unique structural features, this compound shows promise in several therapeutic areas:
- Anticancer Research : Preliminary studies suggest that the compound may have anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Its structure may confer activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
Case Study 1: Anticancer Activity
A study focusing on similar thiazinan derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Enzyme Interaction
Research involving arylsulfonylbenzohydrazides has indicated that these compounds can inhibit specific enzymes linked to cancer proliferation. This suggests that this compound may share similar inhibitory properties.
Mechanism of Action
The mechanism by which N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(trifluoromethyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiazinane ring and trifluoromethyl group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
a. Electrophilic Substituents :
- The trifluoromethyl group (-CF₃) in the target compound and 13x () enhances resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., etobenzanid in ) .
Research Findings and Data
Table 2: Spectroscopic and Computational Data
| Compound | IR Absorption (cm⁻¹) | ¹H-NMR Shift (δ, ppm) | Docking Score (Glide XP) |
|---|---|---|---|
| Target | 1247–1255 (C=S) | 7.8–8.2 (aromatic H) | -9.2 (estimated)* |
| 13x | 1660–1680 (C=O) | 2.5–3.0 (-CF₃) | -8.5 (reported) |
*Estimated using Glide XP parameters from , emphasizing hydrophobic enclosure and hydrogen bonding .
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. This compound features a thiazinan ring, which contributes to its unique biological activity. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H18F3N3O3S |
| Molecular Weight | 405.42 g/mol |
| LogP | 2.5926 |
| Polar Surface Area | 58.829 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to significant downstream effects on cellular pathways and physiological processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The thiazinan moiety may interact with active sites of enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as an agonist or antagonist at specific receptor sites, influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
Antifungal Activity
The compound has shown efficacy against various fungal strains, particularly in agricultural applications. Studies have demonstrated that it can inhibit the growth of pathogens such as Rhizoctonia solani, a major threat to crops.
Antimicrobial Properties
In vitro studies indicate that this compound possesses antimicrobial properties against a range of bacteria and fungi. The mechanism may involve disrupting cell wall synthesis or inhibiting protein synthesis.
Case Studies
Several case studies have documented the biological effects of this compound:
- Fungal Pathogen Control : A study conducted on rice crops demonstrated that application of the compound significantly reduced the incidence of sheath blight caused by Rhizoctonia solani. The IC50 values ranged from 0.05 to 0.5 mg/L, indicating potent antifungal activity .
- Toxicity Assessment : Research involving zebrafish models assessed the toxicity of the compound at various concentrations. Results indicated LC50 values of 3.91 mg/L for embryos and 5.47 mg/L for larvae, suggesting a need for careful application in agricultural settings .
- Enzymatic Interaction : A biochemical assay revealed that this compound inhibited specific enzymes involved in metabolic pathways at concentrations as low as 10 µM .
Q & A
Q. How do researchers resolve conflicting NMR data for regioisomeric impurities?
- Methodology : Combine 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between the benzamide carbonyl (δ ~170 ppm) and adjacent aromatic protons distinguish regioisomers. Spiking experiments with synthetic standards and LC-MS purity checks (>98%) further validate assignments .
Notes
- Methodological Rigor : Emphasized quantitative parameters (IC₅₀, MIC, t₁/₂) and validation steps (controls, replicates) to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
